molecular formula C13H15N3O B8130435 2-(4-Cyclopropylmethoxy-yrazol-1-yl)-phenylamine

2-(4-Cyclopropylmethoxy-yrazol-1-yl)-phenylamine

Cat. No.: B8130435
M. Wt: 229.28 g/mol
InChI Key: DDMNFVIEGHJMBR-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylamine backbone with a cyclopropylmethoxy-pyrazol substituent, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the cyclopropylmethoxy group: This step involves the alkylation of the pyrazole ring with cyclopropylmethanol in the presence of a base such as potassium carbonate.

    Coupling with phenylamine: The final step is the coupling of the cyclopropylmethoxy-pyrazole intermediate with phenylamine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-propanoic acid
  • 2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Uniqueness

2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine stands out due to its unique combination of a phenylamine backbone with a cyclopropylmethoxy-pyrazol substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-12-3-1-2-4-13(12)16-8-11(7-15-16)17-9-10-5-6-10/h1-4,7-8,10H,5-6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMNFVIEGHJMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN(N=C2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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